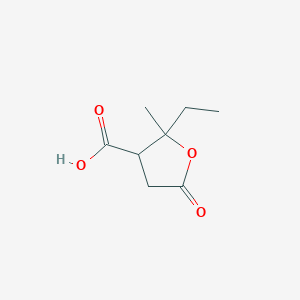

2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid

Description

Propriétés

IUPAC Name |

2-ethyl-2-methyl-5-oxooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-3-8(2)5(7(10)11)4-6(9)12-8/h5H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBXSROXDJGCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(CC(=O)O1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phosphine-catalyzed cyclization reactions, which can yield high selectivity and efficiency.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions, utilizing catalysts to enhance yield and purity. The process is optimized to ensure cost-effectiveness and scalability.

Types of Reactions:

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Decarboxylation: Under strong heating conditions, the carboxylic acid group may lose carbon dioxide, leading to the formation of ketone derivatives.

Common Reagents and Conditions:

Acid Catalysts: Used in esterification reactions.

Heat: Applied in decarboxylation reactions.

Major Products:

Esters: Formed from esterification.

Ketones: Resulting from decarboxylation.

Applications De Recherche Scientifique

Organic Synthesis

Building Block in Organic Chemistry

2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid serves as a crucial building block for synthesizing complex organic molecules. Its oxooxolane ring structure allows for diverse functionalization, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Isoxazolines

A notable application involves the microwave-assisted 1,3-dipolar cycloaddition of furanyl and benzyl oximes with methyl acrylates to produce isoxazolines. The subsequent transformation of these isoxazolines into γ-lactone carboxylic acids, including this compound, highlights its utility in generating biologically active compounds .

Catalysis

Oxidation Reactions

This compound acts as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes and ketones. Its ability to provide an active site for these transformations enhances reaction efficiency.

Mechanism of Action

The catalytic mechanism involves the compound's interaction with substrates to facilitate oxygen transfer, which is critical for producing various carbonyl compounds from alcohols.

Potential Glycosidase Inhibitor

Recent studies have investigated the compound's potential as a glycosidase inhibitor, which could lead to new therapeutic agents for treating diseases related to carbohydrate metabolism. The inhibition mechanism typically involves binding to the active site of glycosidases, thereby preventing the hydrolysis of glycosidic bonds .

Case Study: Antibacterial Activity

Research indicated that derivatives of this compound exhibited increased growth rates in E. coli by approximately 44%, suggesting potential applications in antimicrobial therapies .

Mécanisme D'action

The mechanism by which 2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid exerts its effects varies depending on its application:

Catalysis: Functions by providing an active site for the oxidation of alcohols, facilitating the transfer of oxygen atoms to the substrate.

Polymer Modification: Alters the physical properties of polymers by integrating into the polymer chain and affecting intermolecular interactions.

Glycosidase Inhibition: Binds to the active site of glycosidases, preventing the hydrolysis of glycosidic bonds.

Comparaison Avec Des Composés Similaires

Structural Insights :

- Aromatic vs.

- Branching Effects : The 5,5-dimethyl substituent in ’s compound (C₈H₁₂O₄) may reduce ring flexibility, impacting binding interactions in biological systems .

Physicochemical Properties

A comparison of key properties is provided below:

*LogP values estimated using substituent contributions.

Activité Biologique

2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid, with the CAS number 38840-97-0, is a carboxylic acid characterized by its oxooxolane ring structure. This compound is notable for its versatility in organic synthesis, catalysis, polymer science, and potential biomedical applications.

- Molecular Formula : CHO

- Molecular Weight : 172.18 g/mol

- IUPAC Name : 2-ethyl-2-methyl-5-oxooxolane-3-carboxylic acid

Structure

The compound features a unique oxooxolane ring that contributes to its reactivity and utility in various chemical processes.

The biological activity of this compound can be attributed to several mechanisms depending on its application:

- Catalysis : Acts as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes, ketones, and carboxylic acids.

- Polymer Modification : Integrates into polymer chains to modify properties such as solubility and melting points.

- Glycosidase Inhibition : Exhibits potential as a glycosidase inhibitor, which may lead to the development of new therapeutic agents targeting glycosidic bonds.

Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties, suggesting that this compound may also possess such activities.

- Inhibition of Fatty Acid Synthase (FASN) : Related compounds like 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) have shown promising results as FASN inhibitors in cancer models, impacting mitochondrial function and reactive oxygen species (ROS) levels .

Case Studies

A notable study investigated the effects of C75 on mitochondrial fatty acid synthesis pathways, revealing that it impaired mitochondrial function and reduced cell viability through increased oxidative stress. This suggests that similar compounds could have therapeutic implications in cancer treatment by targeting metabolic pathways .

Comparative Analysis

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Glycosidase inhibition; potential antimicrobial properties | Versatile building block in organic synthesis |

| 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) | FASN inhibition; mitochondrial dysfunction | Decreased lipoic acid content; increased ROS levels |

Organic Synthesis

This compound serves as a crucial building block for synthesizing complex organic molecules. Its unique structure allows for diverse synthetic pathways.

Catalysis

Utilized in various catalytic reactions, it enhances the efficiency and selectivity of chemical transformations.

Biomedical Research

Ongoing investigations focus on its role as a glycosidase inhibitor, with implications for developing new therapeutic agents against diseases related to carbohydrate metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.